molecular formula C22H21N5O2 B5605754 1-[4-(1H-pyrazol-1-yl)benzoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[4-(1H-pyrazol-1-yl)benzoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No. B5605754
M. Wt: 387.4 g/mol
InChI Key: INBBPINWKMAMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro compounds often involves multi-component reactions or one-pot synthesis methods that allow for the efficient and straightforward formation of these complex structures. One method highlighted involves the one-pot condensation of isatins, 3-methyl-1-phenyl-1H-pyrazol-5- amine, and Meldrum’s acid or 2-hydroxy-1,4-naphthoquinone in the presence of wet cyanuric chloride under solvent-free conditions (Yin, Yang, & Wu, 2013). Another approach is the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds through an electrochemical method, offering regioselective and analytically pure products without the need for further recrystallization (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular structure of spiro compounds, including the one , is notable for its 3D architecture. These structures are typically characterized by their spiro linkage, where a quaternary carbon atom connects two cyclic systems. This unique feature imparts spiro compounds with distinctive stereochemical and pharmacological properties. Solid-phase synthesis techniques have been developed to create spiroquinazolines, showcasing the versatility and complexity of these molecules (Pospíšilová, Krchňák, & Schütznerová, 2018).

Chemical Reactions and Properties

Spiro compounds engage in a variety of chemical reactions, facilitated by the reactivity of their constituent rings and the spiro carbon. These reactions include cycloadditions, electrophilic substitutions, and more, allowing for the functionalization and further modification of the spiro skeleton. The multicomponent reactions and the use of green synthesis approaches under mild conditions highlight the adaptability and eco-friendliness of synthesizing spiro compounds (Wang et al., 2017).

properties

IUPAC Name

1'-(4-pyrazol-1-ylbenzoyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-20(16-6-8-17(9-7-16)27-13-3-12-23-27)26-14-10-22(11-15-26)21(29)24-18-4-1-2-5-19(18)25-22/h1-9,12-13,25H,10-11,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBBPINWKMAMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.